

# Preventing degradation of PX-866-17OH in solution

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Compound of Interest		
Compound Name:	PX-866-17OH	
Cat. No.:	B593762	Get Quote

#### **Technical Support Center: PX-866-170H**

This technical support center provides researchers, scientists, and drug development professionals with essential information for handling **PX-866-17OH** in solution to prevent its degradation and ensure experimental reproducibility.

#### Frequently Asked Questions (FAQs)

Q1: What is PX-866-17OH and how does it relate to PX-866 (Sonolisib)?

A1: **PX-866-17OH** is a primary metabolite of PX-866 (Sonolisib), a potent, irreversible pan-PI3K inhibitor.[1] In vivo, PX-866 undergoes metabolism, including sequential N-deallylation, to produce active metabolites like **PX-866-17OH** that also inhibit the PI3K pathway.[2][3] Both the parent compound and its metabolites contribute to the overall biological activity.

Q2: What are the recommended solvents for preparing **PX-866-17OH** stock solutions?

A2: PX-866 and its metabolites are soluble in several organic solvents. For preparing high-concentration stock solutions, high-quality, anhydrous Dimethyl Sulfoxide (DMSO) is strongly recommended.[4][5] Ethanol, methanol, and ethyl acetate are also viable solvents.[6] Hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of the compound, so it is crucial to use a fresh, high-purity supply.[4]

Q3: What are the optimal storage conditions for PX-866-17OH powder and stock solutions?



A3: Proper storage is critical to maintain the compound's integrity. The following conditions are recommended:

Form	Storage Temperature	Recommended Duration	Key Considerations
Powder	-20°C	Up to 3 years	Store desiccated and protected from light.[4] [5]
DMSO Stock	-80°C	Up to 6 months	Aliquot into single-use vials to prevent freeze-thaw cycles.[4]
DMSO Stock	-20°C	Up to 1-3 months	Suitable for shorter- term storage.[4][5]

Q4: How stable is **PX-866-17OH** in aqueous solutions or cell culture media?

A4: Like many wortmannin analogs, **PX-866-17OH** has limited stability in aqueous solutions. While PX-866 is more stable than its parent compound, wortmannin (which has a half-life of about 10 minutes in culture), it is highly recommended to prepare aqueous working solutions fresh for each experiment and use them promptly.[2][7] For in vivo studies, formulations were administered within 30 minutes of preparation.[2] Do not store aqueous solutions for more than a day.[8]

### **Troubleshooting Guide**



Problem	Potential Cause	Suggested Solution
Precipitate forms in cell culture medium	The concentration of the compound exceeds its aqueous solubility limit. The final concentration of DMSO in the medium is too high.	Keep the final DMSO concentration below 0.5%, ideally below 0.1%.[9] When diluting, add the DMSO stock to the medium with vigorous mixing. If precipitation persists, consider using a lower final concentration of PX-866-17OH.
Inconsistent or weaker than expected results	The compound has degraded due to improper storage or multiple freeze-thaw cycles. The working solution was not prepared fresh.	Prepare a fresh stock solution from powder stored at -20°C. Ensure stock solutions are aliquoted and stored at -80°C. [4] Always prepare the final working dilution in your aqueous buffer or medium immediately before the experiment.[9]
Difficulty dissolving the compound powder	The quality of the solvent is poor (e.g., hygroscopic DMSO). The compound may require energy to fully dissolve.	Use a high-quality, anhydrous grade of DMSO from a newly opened bottle.[4] Gentle warming (to 37°C) and sonication can aid dissolution. Visually inspect the solution to ensure no particles are visible.

# Experimental Protocols Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

• Equilibration: Allow the vial of **PX-866-17OH** powder to reach room temperature before opening to prevent moisture condensation.



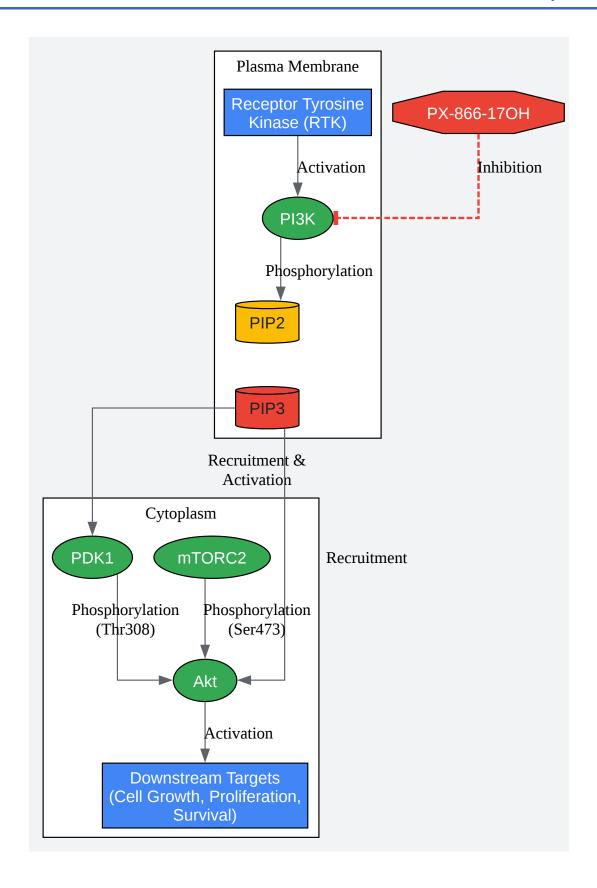
- Calculation: Determine the required volume of anhydrous DMSO to achieve a 10 mM concentration based on the amount of powder provided and the molecular weight (527.61 g/mol ).[1]
- Dissolution: Add the calculated volume of anhydrous DMSO to the vial.
- Mixing: Gently vortex or sonicate the vial until the powder is completely dissolved. A clear solution should be obtained.
- Aliquoting and Storage: Distribute the stock solution into smaller, single-use polypropylene tubes. Store the aliquots at -80°C for long-term stability (up to 6 months).[4]

## Protocol 2: Preparation of Working Solution for Cellular Assays

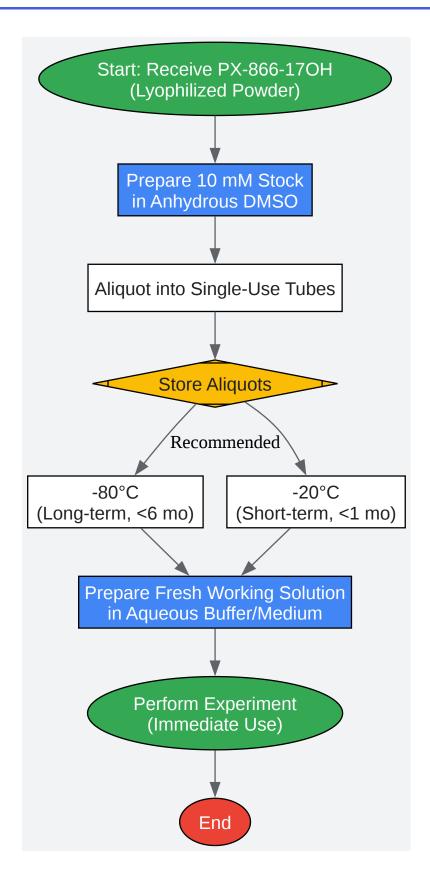
- Thawing: Thaw a single-use aliquot of the 10 mM DMSO stock solution at room temperature.
- Dilution: Prepare the final working concentration by diluting the DMSO stock directly into the
  pre-warmed cell culture medium. To prevent precipitation, add the stock solution to the
  medium while gently vortexing.
- Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically below 0.5%.
- Immediate Use: Use the freshly prepared working solution immediately to treat cells. Do not store the diluted aqueous solution.

#### **Visualizations**

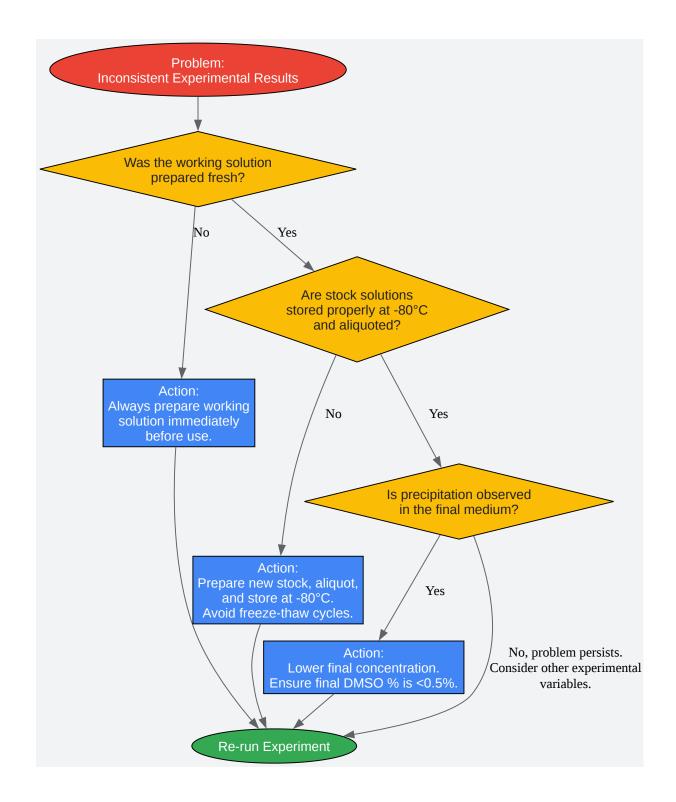












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